molecular formula C15H14F3NO B3172726 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-35-1

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3172726
CAS No.: 946741-35-1
M. Wt: 281.27 g/mol
InChI Key: GJEVJAXXXHPGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 3,4-dimethylphenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dimethylphenoxy group may interact with hydrophobic pockets within the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
  • N,N-Dimethyl-4-(trifluoromethyl)aniline
  • 4-(3,4-Dimethylphenoxy)aniline

Uniqueness

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and dimethylphenoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-4-11(7-10(9)2)20-12-5-6-14(19)13(8-12)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVJAXXXHPGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.